Computed LogP Differentiates 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine from Its 2-Chloro-4-pyrazolyl Isomer
Computed partition coefficients (LogP) offer a preliminary basis for distinguishing regioisomers when pharmacokinetic or solubility considerations inform building block selection. The target compound (4-chloro-6-(1H-pyrazol-1-yl)pyrimidine) displays a computed LogP of approximately 1.32–1.50 . In contrast, the 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine isomer (CAS 1247815-03-7), which places the chlorine at the 2-position, exhibits a computed LogP of approximately 1.60 under the same estimation methodology [1]. The ~0.3 log unit difference corresponds to a roughly 2-fold difference in lipophilicity, which may influence membrane permeability, organic/aqueous partitioning during synthesis workup, and chromatographic retention behavior in medicinal chemistry workflows.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.32 (chemsrc) to 1.50 (XlogP, basechem) |
| Comparator Or Baseline | 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine (CAS 1247815-03-7): estimated LogP ≈ 1.60 [1] |
| Quantified Difference | ΔLogP ≈ -0.28 to -0.10 (target less lipophilic) |
| Conditions | Computed estimates; chemsrc, basechem, and PubChem predictive algorithms |
Why This Matters
A lower LogP may translate to improved aqueous solubility and more favorable oral absorption parameters in early drug discovery, providing a rational basis for selecting the 4-chloro-6-substituted isomer over the 2-chloro-4-substituted analog when polarity is desired.
- [1] PubChem. 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine (CAS 1247815-03-7): Computed Properties. XLogP3 = 1.6. View Source
